N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide: is a complex organic compound with a unique structure that includes a fluorophenyl group, a sulfonyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide typically involves multiple steps. The process begins with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl and sulfonyl groups. The final step involves the attachment of the butanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl sulfonyl derivatives and pyrrole-based molecules. Examples include:
- N-{3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide
- N-{3-[(4-bromophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide
Uniqueness
What sets N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H27FN2O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-(2-methylpropyl)pyrrol-2-yl]butanamide |
InChI |
InChI=1S/C20H27FN2O3S/c1-6-7-18(24)22-20-19(14(4)15(5)23(20)12-13(2)3)27(25,26)17-10-8-16(21)9-11-17/h8-11,13H,6-7,12H2,1-5H3,(H,22,24) |
InChI Key |
WONOSCWMZIAQES-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1CC(C)C)C)C)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.